2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate
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Overview
Description
2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate is an organic compound that belongs to the class of esters It is characterized by the presence of acetyloxy groups attached to a decanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate typically involves esterification reactions. One common method is the reaction of decanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
Decanoic acid+Acetic anhydride→2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate+Acetic acid
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding decanoic acid and acetic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Decanoic acid, acetic acid.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate involves the hydrolysis of its ester bonds. In biological systems, esterases can catalyze the hydrolysis, releasing decanoic acid and acetic acid. These products can then participate in various metabolic pathways. The compound’s molecular targets and pathways depend on its specific application and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- Dodecanoic acid, 2-(acetyloxy)-, ethyl ester
- Acetic acid, (acetyloxy)-
Comparison
2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate is unique due to its specific ester structure and the presence of multiple acetyloxy groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
55124-86-2 |
---|---|
Molecular Formula |
C17H30O6 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1,3-diacetyloxypropan-2-yl decanoate |
InChI |
InChI=1S/C17H30O6/c1-4-5-6-7-8-9-10-11-17(20)23-16(12-21-14(2)18)13-22-15(3)19/h16H,4-13H2,1-3H3 |
InChI Key |
ODWLVYHZKAQYFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
Origin of Product |
United States |
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